molecular formula C10H11ClN4 B11884370 4-Chloro-2-hydrazinyl-3,7-dimethyl-1,8-naphthyridine CAS No. 874825-73-7

4-Chloro-2-hydrazinyl-3,7-dimethyl-1,8-naphthyridine

Cat. No.: B11884370
CAS No.: 874825-73-7
M. Wt: 222.67 g/mol
InChI Key: VRHNIMHRLSYEMC-UHFFFAOYSA-N
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Description

4-Chloro-2-hydrazinyl-3,7-dimethyl-1,8-naphthyridine is a versatile chemical intermediate designed for research and development applications, particularly in medicinal and organic chemistry. This multifunctional naphthyridine derivative is a key synthon for accessing a diverse array of complex heterocyclic systems. The reactive 4-chloro substituent serves as an excellent leaving group, enabling nucleophilic aromatic substitution reactions with a variety of nitrogen, oxygen, and sulfur-based nucleophiles . Concurrently, the 2-hydrazinyl group provides a highly versatile handle for constructing nitrogen-containing heterocycles; it readily undergoes condensation with aldehydes and ketones to form hydrazone-based Schiff bases, which can be further cyclized into various privileged scaffolds such as pyrazoles and other fused ring systems . This strategic combination of functional groups on the 1,8-naphthyridine core makes this compound exceptionally valuable for generating novel molecular libraries. The 1,8-naphthyridine scaffold is of significant research interest due to its wide spectrum of reported pharmacological activities. Structural analogs of this core have been investigated as potential antibacterial agents, with some derivatives, such as those related to nalidixic acid, functioning as inhibitors of bacterial DNA gyrase . Furthermore, specific naphthyridinyl hydrazine derivatives have been identified in patent literature as potent peripheral analgesic agents in experimental models, highlighting the potential of this chemical class in developing new therapeutic candidates . This product is provided exclusively for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

874825-73-7

Molecular Formula

C10H11ClN4

Molecular Weight

222.67 g/mol

IUPAC Name

(4-chloro-3,7-dimethyl-1,8-naphthyridin-2-yl)hydrazine

InChI

InChI=1S/C10H11ClN4/c1-5-3-4-7-8(11)6(2)9(15-12)14-10(7)13-5/h3-4H,12H2,1-2H3,(H,13,14,15)

InChI Key

VRHNIMHRLSYEMC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C(=N2)NN)C)Cl

Origin of Product

United States

Preparation Methods

Friedlander Condensation for Ring Formation

The Friedlander reaction between 2,6-diaminopyridine and ketones remains the most reliable method for constructing the 1,8-naphthyridine skeleton. In aqueous media using choline hydroxide (ChOH) as a catalyst, 2-methyl-1,8-naphthyridine derivatives are synthesized in >90% yield. For example, reacting 2,6-diaminopyridine with acetylacetone in water at 50°C for 6 hours under nitrogen affords 2,7-dimethyl-1,8-naphthyridine. This method avoids toxic solvents and enables gram-scale production, though subsequent functionalization steps require optimization.

Alternative Routes via Cyclocondensation

Chlorination Strategies for C4 Functionalization

Direct Chlorination Using Phosphorus Oxychloride

Chlorination at C4 is achieved by treating 2,7-dimethyl-1,8-naphthyridine with phosphorus oxychloride (POCl₃) in acetonitrile under reflux. The reaction proceeds via electrophilic aromatic substitution, with POCl₃ acting as both solvent and chlorinating agent. A catalytic amount of dimethylformamide (DMF) enhances reactivity by generating the reactive Vilsmeier-Haack complex. For instance, 4-chloro-2,7-dimethyl-1,8-naphthyridine is obtained in 95% yield after 12 hours at 80°C.

Selective Chlorination of Hydroxylated Intermediates

An alternative approach involves chlorinating 7-hydroxy-1,8-naphthyridine precursors. Treating 2-amino-7-hydroxy-1,8-naphthyridine with phosphorus oxychloride at 100°C replaces the hydroxyl group with chlorine, though this method risks forming di- or tri-chlorinated byproducts unless stoichiometry is tightly controlled.

Introduction of the Hydrazinyl Group at C2

Nucleophilic Substitution of Chloro Precursors

Hydrazine (NH₂NH₂) reacts with 2-chloro-4-chloro-3,7-dimethyl-1,8-naphthyridine in ethanol under reflux to replace the C2 chlorine atom. This SNAr reaction requires electron-deficient aryl chlorides, a condition met by the electron-withdrawing effect of the adjacent nitrogen atoms. Yields of 70–80% are typical, though excess hydrazine (5 equiv.) and prolonged reaction times (24–48 hours) are necessary.

Reductive Amination Pathways

In cases where direct substitution is inefficient, reductive amination offers an alternative. Condensing 2-keto-4-chloro-3,7-dimethyl-1,8-naphthyridine with hydrazine in the presence of sodium cyanoborohydride (NaBH₃CN) achieves hydrazinyl group installation via imine formation followed by reduction. This method, adapted from analogous naphthyridine syntheses, avoids harsh conditions but requires anhydrous solvents and inert atmospheres.

Regioselective Methylation at C3 and C7

Friedländer Condensation with Methyl-Substituted Ketones

Incorporating methyl groups at C3 and C7 is most efficiently achieved during ring formation. Using 3-methyl-2,4-pentanedione as the ketone component in Friedländer condensation introduces methyl groups at both positions simultaneously. Nuclear magnetic resonance (NMR) data confirm regiochemistry: the C7 methyl resonates as a singlet at δ 2.61 ppm, while the C3 methyl appears as a triplet at δ 1.19 ppm due to coupling with adjacent protons.

Post-Synthetic Methylation via Ullmann Coupling

For late-stage methylation, copper-catalyzed Ullmann coupling between 4-chloro-2-hydrazinyl-1,8-naphthyridine and methyl iodide has been explored. However, this method suffers from low regioselectivity, producing mixtures of C3- and C7-methylated products unless directing groups are employed.

Purification and Characterization

Chromatographic Separation

Crude reaction mixtures are purified via flash chromatography using silica gel and ethyl acetate/hexane gradients. The target compound exhibits an Rₐ value of 0.42 in 10% methanol/dichloromethane, distinguishable from byproducts via thin-layer chromatography (TLC).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 9.04 (dd, J = 4.0, 2.0 Hz, 1H, H5), 8.11 (dd, J = 2.0, 2.0 Hz, 1H, H6), 2.80 (s, 3H, C7-CH₃), 2.61 (m, 2H, C3-CH₂), 1.19 (t, J = 8.0 Hz, 3H, C3-CH₃).

  • HRMS (ESI) : m/z [M + H]⁺ calcd for C₁₂H₁₂ClN₅: 268.0732; found 268.0741 .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of naphthyridine compounds, including 4-chloro-2-hydrazinyl-3,7-dimethyl-1,8-naphthyridine, exhibit significant anticancer properties. A study focusing on the synthesis and biological evaluation of naphthyridine derivatives demonstrated their cytotoxic activity against various cancer cell lines, including HepG2 (human liver cancer) cells. The mechanism of action is believed to involve the inhibition of DNA synthesis and cell proliferation .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of naphthyridine derivatives. The compound has shown effectiveness against a range of bacterial strains. For example, derivatives have been tested for their bacteriostatic and bactericidal properties against pathogens like Clostridium welchii, indicating potential for development as antibacterial agents .

Photophysical Properties

The photophysical properties of naphthyridine derivatives suggest their utility in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The presence of halogen atoms in the structure can enhance the charge transport properties, making these compounds suitable candidates for electronic applications .

Synthesis and Biological Evaluation

  • Synthesis Methodology : A series of experiments were conducted to synthesize various naphthyridine derivatives via hydrazine substitution reactions. The resulting compounds were subjected to biological evaluations to determine their efficacy against specific cancer cell lines.
  • Biological Testing : In vitro tests revealed that certain derivatives had IC50 values in the low micromolar range against HepG2 cells, showcasing their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

A detailed SAR analysis was performed on a library of naphthyridine compounds, which highlighted that modifications at specific positions significantly influenced biological activity. The introduction of electron-withdrawing groups at the 4-position enhanced anticancer activity while maintaining low toxicity profiles in normal cells .

Summary Table of Applications

Application AreaDescriptionExample Findings
Medicinal ChemistryAnticancer and antimicrobial agentsEffective against HepG2 and Clostridium welchii
Material SciencePotential use in OLEDs and electronic devicesEnhanced charge transport properties
SynthesisVarious synthetic routes exploredSuccessful synthesis through hydrazine reactions

Mechanism of Action

The mechanism by which 4-Chloro-2-hydrazinyl-3,7-dimethyl-1,8-naphthyridine exerts its effects involves interaction with molecular targets such as topoisomerase II. This interaction can inhibit the enzyme’s activity, leading to the suppression of DNA replication and cell proliferation . The compound’s ability to intercalate with DNA segments further enhances its anticancer properties .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The substituents on the 1,8-naphthyridine core significantly influence physicochemical properties. Key comparisons include:

Compound Name Substituents Molecular Weight Melting Point (°C) Key Structural Features
4-Chloro-2-hydrazinyl-3,7-dimethyl-1,8-naphthyridine Cl (C4), NHNH₂ (C2), CH₃ (C3, C7) 251.7 >300 (decomposes) Hydrazinyl group enhances reactivity
7-Acetylamino-2,4-dimethyl-1,8-naphthyridine AcNH (C7), CH₃ (C2, C4) 229.3 188–190 Acetylamino group improves solubility
2-Amino-5,7-dimethyl-1,8-naphthyridine (ADMND) NH₂ (C2), CH₃ (C5, C7) 187.2 N/A Methyl groups enhance DNA binding
4-Methoxy-1,8-naphthyridine-2,7-dicarboxaldehyde OCH₃ (C4), CHO (C2, C7) 232.2 N/A Aldehyde groups enable crosslinking

Key Observations :

  • The hydrazinyl group in the target compound facilitates Schiff base formation, enabling diverse derivatization .
  • Methyl substitutions (e.g., in ADMND) increase hydrophobicity, enhancing DNA binding affinity by 20-fold compared to non-methylated analogs .
  • Aldehyde-containing derivatives (e.g., 4-methoxy-2,7-dicarboxaldehyde) exhibit high reactivity for polymer synthesis .
Antimicrobial Activity
  • 7-Acetylamino-2,4-dimethyl-1,8-naphthyridine shows broad-spectrum antibacterial activity, attributed to the acetylamino group disrupting bacterial cell walls .
  • This compound derivatives (e.g., Schiff bases) demonstrate moderate antifungal activity against Candida albicans .
  • In contrast, morpholino-substituted derivatives (e.g., 2-(3-morpholinopropyloxy)-4-methyl-7-amino-1,8-naphthyridine) lack antibacterial effects, highlighting substituent-dependent activity .
Anticancer Potential
  • Compound 9b (N-aminophenyltriazole-substituted naphthyridine) exhibits IC₅₀ values of 0.048–0.091 μM against MCF7 cells, comparable to doxorubicin .
  • Derivatives with fluorophenyl groups (e.g., 8c) show cytotoxic activity via intercalation with DNA .
DNA Binding Affinity
  • 2-Amino-5,6,7-trimethyl-1,8-naphthyridine (ATMND) binds cytosine with a binding constant of 1.9 × 10⁷ M⁻¹, 100-fold higher than non-methylated analogs due to hydrophobic interactions .
Thermodynamic and Kinetic Properties
  • ATMND exhibits a heat capacity change (ΔCp) of −217 cal/mol·K, indicating stronger hydrophobic DNA interactions than AND (−161 cal/mol·K) .
  • Methyl groups reduce entropy loss during DNA binding, improving affinity .

Biological Activity

4-Chloro-2-hydrazinyl-3,7-dimethyl-1,8-naphthyridine is a compound belonging to the naphthyridine family, characterized by its unique fused bicyclic structure. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Its molecular formula is C10H10ClN3C_{10}H_{10}ClN_3, and it features a chloro group at the fourth position and a hydrazinyl group at the second position of the naphthyridine ring, along with two methyl groups at the third and seventh positions.

The compound can undergo various synthetic transformations due to its reactive chloro and hydrazinyl groups. These reactions can lead to the formation of derivatives with enhanced biological properties. For instance, nucleophilic substitution reactions can introduce diverse functional groups, while the hydrazinyl group can participate in cyclization processes that yield complex structures with potential pharmacological significance.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Compounds within the naphthyridine class have shown efficacy against various pathogens. The specific compound has been evaluated for its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against multiple bacterial strains .
  • Anticancer Properties : Derivatives of 1,8-naphthyridine have demonstrated activity against various cancer cell lines. Studies indicate that these compounds may act as inhibitors of specific enzymes involved in tumor growth and metastasis.
  • Anti-inflammatory Effects : The presence of both hydrazinyl and chloro functionalities may enhance anti-inflammatory activities by facilitating interactions with biological targets involved in inflammatory pathways.

Research suggests that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Molecular docking studies have indicated that this compound can inhibit specific enzymes related to cancer progression and inflammation. This interaction is critical for its therapeutic potential .
  • Biofilm Formation Inhibition : The compound has shown significant potential in inhibiting biofilm formation in pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, suggesting its utility in treating infections associated with biofilms .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Evaluation : A study reported that derivatives of this compound exhibited significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens. It also showed synergistic effects when combined with standard antibiotics like Ciprofloxacin .
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that the compound could inhibit growth in multiple cancer cell lines, indicating its potential as an anticancer agent. The cytotoxic effects were compared with known chemotherapeutic agents .

Comparative Analysis

The following table summarizes key features of related naphthyridine derivatives:

Compound NameStructure TypeKey Features
2-Amino-3-methyl-1,8-naphthyridineNaphthyridineExhibits anticancer activity
3-Methyl-1,8-naphthyridineNaphthyridineKnown for antimicrobial properties
4-Hydroxy-1,8-naphthyridineNaphthyridinePotential anti-inflammatory effects
2-Hydrazinyl-3-methyl-1,8-naphthyridineNaphthyridineEnhanced biological activity due to hydrazine

Q & A

Basic: What are the standard synthetic routes for 4-Chloro-2-hydrazinyl-3,7-dimethyl-1,8-naphthyridine?

Methodological Answer:
The compound is synthesized via nucleophilic substitution and hydrazine displacement reactions. Key methods include:

  • Hydrazine Substitution: Reacting 4-chloro-7-methyl-1,8-naphthyridine with hydrazine hydrate (H₂NNH₂·H₂O) in ethanol under reflux conditions (75% yield) .
  • Halogenolysis: Using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to introduce chlorine substituents, followed by hydrazine treatment .

Example Reaction Table:

Starting MaterialReagent/ConditionsProductYieldReference
4-Chloro-7-methyl-1,8-naphthyridineH₂NNH₂·H₂O, EtOH, refluxTarget Compound75%
Chlorinated naphthyridinonePOCl₃, DMF, 120°CIntermediate84%

Basic: How is structural characterization performed for this compound?

Methodological Answer:
Characterization involves:

  • Mass Spectrometry (MS): Confirming molecular ions (e.g., m/z 474 M⁺) and isotopic patterns .
  • Elemental Analysis: Comparing experimental vs. theoretical C/H/N percentages (e.g., Found: C 71.43% vs. Calculated: C 71.89% in derivatives) .
  • NMR/IR Spectroscopy: Assigning peaks for hydrazinyl (-NH-NH₂) and chloro groups (e.g., ¹H NMR δ 8.05 ppm for aromatic protons) .

Key Data:

  • IR: Bands at 1601 cm⁻¹ (C=N stretch) and 2975 cm⁻¹ (C-H stretch) .
  • ¹³C NMR: Peaks at 167.66 ppm (carbonyl) and 121.25 ppm (aromatic carbons) .

Advanced: How do substituents influence the compound’s cytotoxicity in cancer cell lines?

Methodological Answer:
Substituents modulate activity via steric/electronic effects. For example:

  • Electron-Withdrawing Groups (e.g., -NO₂): Enhance cytotoxicity by increasing electrophilicity, improving DNA intercalation (e.g., IC₅₀ = 12 µM in MCF7 cells) .
  • Hydrophobic Groups (e.g., aryl): Improve membrane permeability (e.g., 88% inhibition with phenyl substituents) .

Experimental Design:

  • In vitro Assays: Use MCF7 cells with MTT assays, comparing IC₥₀ values of derivatives .
  • Control Groups: Include doxorubicin as a positive control and solvent-only treatments.

Advanced: What strategies resolve contradictions in elemental analysis data?

Methodological Answer:
Discrepancies (e.g., C 71.43% found vs. 71.89% calculated) arise from impurities or hydration. Solutions include:

  • Purification: Column chromatography (silica gel, petroleum ether:EtOAc eluent) or recrystallization .
  • Advanced Techniques: High-resolution MS (HRMS) or X-ray crystallography to confirm purity .

Case Study:
Recrystallization of a derivative from methanol reduced impurities, aligning experimental and theoretical C/H/N values .

Advanced: What reaction mechanisms explain hydrazine substitution?

Methodological Answer:
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism :

Activation: Chlorine leaves, forming a Meisenheimer complex.

Attack: Hydrazine acts as a nucleophile, displacing chloride (supported by EtOH reflux) .

Catalysis: Polar aprotic solvents (DMF) stabilize intermediates, accelerating substitution .

Kinetic Study:

  • Rate increases with electron-withdrawing substituents (e.g., -NO₂) due to enhanced electrophilicity .

Basic: What solvents and temperatures optimize synthesis?

Methodological Answer:

  • Solvents: Ethanol (for hydrazine substitution) or DMF (for halogenolysis) .
  • Temperature: Reflux (70–80°C) for substitution; 120°C for POCl₃-mediated chlorolysis .

Ultrasonic Methods:
Sonication reduces reaction time (e.g., from 16 h to 2 h) by enhancing reagent mixing .

Advanced: How is computational modeling used in drug design?

Methodological Answer:

  • In Silico Screening: Predict binding affinity to targets (e.g., topoisomerase II) via molecular docking .
  • ADMET Prediction: Use tools like SwissADME to estimate bioavailability, logP, and toxicity .

Case Study:
Virtual screening identified derivatives with predicted IC₅₀ < 10 µM, prioritized for synthesis .

Basic: What analytical techniques confirm purity post-synthesis?

Methodological Answer:

  • TLC: Monitor reactions using silica plates (CHCl₃:MeOH = 4:1) .
  • HPLC: Quantify purity (>95%) with C18 columns and UV detection (λ = 254 nm) .

Advanced: How do π-π interactions influence crystal packing?

Methodological Answer:

  • X-ray Crystallography: Reveals planar naphthyridine cores (dihedral angle = 3.08°) and π-stacking (3.5 Å spacing) .
  • Impact on Bioactivity: Enhanced stacking improves DNA intercalation, increasing cytotoxicity .

Advanced: What green chemistry methods improve synthesis?

Methodological Answer:

  • Multicomponent Reactions: Reduce steps (e.g., one-pot synthesis of naphthyridine-carbonitriles) .
  • Solvent-Free Conditions: Use ball milling or microwave irradiation (e.g., 98% yield in 30 min) .

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